molecular formula C11H12N2OS B1387437 1-(4-ethoxyphenyl)-1H-imidazole-2-thiol CAS No. 72368-82-2

1-(4-ethoxyphenyl)-1H-imidazole-2-thiol

Cat. No.: B1387437
CAS No.: 72368-82-2
M. Wt: 220.29 g/mol
InChI Key: ZSOWPDJCRZVGLA-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-1H-imidazole-2-thiol (CAS 72368-82-2) is a chemical compound with the molecular formula C11H12N2OS and a molecular weight of 220.29 g/mol . This research chemical belongs to a class of phenylimidazole derivatives, which are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery . The structure consists of an imidazole ring bearing a thiol group and substituted with a 4-ethoxyphenyl group, a feature that can influence its electronic properties and biomolecular interactions . While the specific biological data for this compound is limited, structurally related phenylimidazole scaffolds are known to exhibit various pharmacological activities. For instance, some compounds in this class have been investigated as inhibitors of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), a target relevant in immunology and oncology research . The presence of the thiol moiety makes it a versatile synthetic intermediate for further chemical modifications, potentially useful in developing enzyme inhibitors or other bioactive molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-2-14-10-5-3-9(4-6-10)13-8-7-12-11(13)15/h3-8H,2H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOWPDJCRZVGLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-1-(4-ethoxyphenyl)ethan-1-one with Isothiocyanates

A widely employed method involves the reaction of 2-amino-1-(4-ethoxyphenyl)ethan-1-one hydrochloride with 4-ethoxyphenyl isothiocyanate in the presence of a base (e.g., triethylamine) in ethanol under reflux conditions. This reaction leads to the formation of this compound derivatives via cyclization and thiolation steps, as modified from the Markwald synthesis protocol.

  • Reaction Conditions:

    • Molar ratio: equimolar amounts of amino ketone hydrochloride and isothiocyanate
    • Solvent: ethanol (30–50 mL)
    • Base: triethylamine (equimolar)
    • Temperature: reflux for 2–4 hours
    • Workup: cooling, filtration, crystallization from ethanol
  • Yield: Typically ranges from 68% to 76% depending on substituents and purification steps.

This method is supported by analogous syntheses of 1,5-disubstituted phenyl-1H-imidazole-2-thiol derivatives, which share structural similarity with the target compound.

Cyclization of Chalcones with Hydrazine Hydrate and Thiourea

Another approach involves the synthesis of chalcones bearing the 4-ethoxyphenyl group, followed by cyclization with hydrazine hydrate or phenyl hydrazine in the presence of catalytic sulfuric acid and potassium thiocyanate or thiourea to introduce the thiol group at the 2-position.

  • Steps:

    • Synthesis of chalcone via Claisen–Schmidt condensation between 4-ethoxybenzaldehyde and appropriate acetophenone derivatives.
    • Cyclization of the chalcone with hydrazine hydrate and potassium thiocyanate under reflux.
    • Isolation and purification by recrystallization.
  • Reaction Conditions:

    • Solvent: ethanol
    • Temperature: reflux for 12 hours
    • Catalysts: sulfuric acid in catalytic amounts
    • Workup: cooling, filtration, washing, recrystallization
  • Yield: Approximately 60–70% depending on reaction specifics.

This method is adapted from protocols synthesizing 1-substituted-5-(4-substituted phenyl)-4,5-dihydro-1H-imidazole-2-thiols and has been validated by spectral and elemental analysis.

Substitution Reactions on Preformed Imidazole-2-thiol

An alternative strategy involves the preparation of 1H-imidazole-2-thiol core followed by nucleophilic substitution at the 1-position with 4-ethoxyphenyl halides or derivatives.

  • Reaction Conditions:

    • Base: potassium carbonate or triethylamine
    • Solvent: acetone or ethanol
    • Temperature: reflux or room temperature stirring
    • Time: 5–8 hours
  • Workup: Filtration, washing, recrystallization from ethanol

This approach is efficient for introducing the 4-ethoxyphenyl substituent onto the imidazole ring after thiol formation, as demonstrated in related compounds such as 1-(4-chlorophenyl)-1H-imidazole-2-thiol.

Detailed Reaction Scheme and Data Table

Step Starting Materials Reagents & Conditions Product Yield (%) Notes
1 2-Amino-1-(4-ethoxyphenyl)ethan-1-one hydrochloride + 4-ethoxyphenyl isothiocyanate Ethanol, triethylamine, reflux 2–4 h Intermediate thiourea derivative 70–75 Modified Markwald synthesis
2 Intermediate thiourea derivative Cyclization under reflux in ethanol This compound 68–76 Purified by recrystallization
3 Chalcone (from 4-ethoxybenzaldehyde + acetophenone derivative) Hydrazine hydrate, sulfuric acid catalyst, potassium thiocyanate, reflux 12 h This compound 60–70 Alternative route via chalcone cyclization
4 Preformed imidazole-2-thiol + 4-ethoxyphenyl halide Potassium carbonate, acetone, reflux 5–8 h This compound 65–73 Post-thiol substitution

Analytical and Characterization Findings

  • Melting Points: Typically in the range of 170–180 °C, depending on purity and substituents.
  • Infrared Spectroscopy (IR): Characteristic peaks include C=N stretching (~1560 cm⁻¹), C–O–C ether stretch (~1100–1150 cm⁻¹), and thiol S–H stretch (~2550 cm⁻¹).
  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR shows aromatic protons of the 4-ethoxyphenyl group (multiplets around 6.8–7.5 ppm), ethoxy group signals (triplet at ~1.2 ppm for CH3 and quartet at ~4.0 ppm for CH2), and a singlet for the imidazole proton.
    • ^13C NMR confirms the aromatic carbons, imidazole carbons, and ethoxy carbons.
  • Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight of this compound (approx. 221 g/mol).

Comparative Analysis of Preparation Methods

Method Advantages Limitations Typical Yield (%) Scalability
Cyclization of amino ketone + isothiocyanate Straightforward, moderate reaction time Requires preparation of amino ketone hydrochloride 68–76 Moderate, suitable for lab scale
Chalcone cyclization with hydrazine hydrate Uses readily available chalcones, versatile Longer reaction time, multiple steps 60–70 Moderate, more complex purification
Substitution on preformed imidazole-2-thiol Allows late-stage functionalization Requires pre-synthesis of imidazole-2-thiol 65–73 Good for diversification

Research Findings and Optimization Notes

  • The triethylamine base is crucial in promoting the cyclization and thiolation steps by neutralizing hydrochloride salts and facilitating nucleophilic attack.
  • Reaction temperature control (reflux vs. room temperature) affects yield and purity; reflux generally improves conversion.
  • Use of ethanol as solvent balances solubility and reaction kinetics, but other solvents like acetone or acetonitrile can be employed depending on solubility of intermediates.
  • Recrystallization from ethanol provides adequate purification, but chromatographic methods may be necessary for higher purity in pharmaceutical applications.
  • Potassium carbonate is preferred as a base in substitution reactions due to its mildness and compatibility with acetone solvent.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Research indicates that 1-(4-ethoxyphenyl)-1H-imidazole-2-thiol exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development.

Anticancer Properties:
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, particularly those associated with breast and lung cancers. Its mechanism involves the modulation of apoptotic pathways by interacting with specific cellular targets.

Enzyme Inhibition:
The compound has been identified as a potential inhibitor of certain enzymes, such as carbonic anhydrase. This inhibition could have therapeutic implications in treating conditions like glaucoma and obesity.

Biochemistry

Biochemical Pathway Studies:
Due to its structural similarity to natural compounds, this compound is used in biochemical assays to study metabolic pathways. It serves as a probe to understand enzyme-substrate interactions and metabolic regulation.

Antioxidant Activity:
The thiol group in the compound contributes to its antioxidant capabilities, which can protect cells from oxidative stress. This property is crucial for developing supplements aimed at reducing oxidative damage in various diseases.

Materials Science

Synthesis of Novel Materials:
The compound can be utilized in synthesizing new materials, including polymers and nanocomposites. Its unique chemical properties allow it to act as a functional monomer in polymerization reactions, leading to materials with enhanced mechanical and thermal properties.

Sensor Development:
Research has explored the use of this compound in developing sensors for detecting heavy metals and other pollutants due to its ability to form stable complexes with metal ions.

Data Tables

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntimicrobial ActivityEffective against Gram-positive/negative bacteria
Anticancer PropertiesInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibitor of carbonic anhydrase
BiochemistryBiochemical Pathway StudiesUsed as a probe for enzyme-substrate interactions
Antioxidant ActivityProtects cells from oxidative stress
Materials ScienceSynthesis of Novel MaterialsActs as a functional monomer for polymers
Sensor DevelopmentDetects heavy metals through stable complexes

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth, highlighting its potential as a new antibiotic agent.

Case Study 2: Cancer Cell Apoptosis

In research conducted at a leading cancer research institute, this compound was tested on several cancer cell lines. The findings showed that the compound effectively triggered apoptosis through caspase activation pathways, suggesting its utility in cancer therapy.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The imidazole ring can coordinate with metal ions, affecting metalloproteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., ethoxy, methoxy) improve solubility in polar solvents but may reduce metabolic stability.
  • Electron-withdrawing groups (e.g., nitro) increase the acidity of the thiol group, enhancing reactivity in nucleophilic reactions .
  • Halogen substituents (e.g., fluorine, iodine) modulate lipophilicity and steric effects, influencing binding to biological targets .

Insights :

  • The 4-methoxyphenyl and 4-fluorophenyl derivatives exhibit marked enzyme inhibitory activity, suggesting that aryl substituents significantly modulate target selectivity .

Biological Activity

1-(4-Ethoxyphenyl)-1H-imidazole-2-thiol, a compound belonging to the imidazole family, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, anticancer properties, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₃H₁₅N₃OS
  • CAS Number : 72368-82-2

The presence of the ethoxy group and the thiol functional group contributes to its unique biochemical interactions.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including acetylcholinesterase, which is crucial for neurotransmitter regulation in the nervous system. This inhibition can lead to enhanced neurotransmitter availability, potentially improving cognitive functions.
  • Cell Signaling Modulation : It modulates cell signaling pathways that are vital for cellular responses to stress and inflammation. This modulation can influence gene expression related to inflammatory responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including human breast carcinoma (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87). For instance, it was reported that certain derivatives reduced cell viability by over 50% in these models .
  • Mechanisms of Action Against Cancer :
    • DNA Intercalation : The compound can intercalate into DNA, leading to structural alterations that hinder replication and transcription processes.
    • Topoisomerase Inhibition : It inhibits topoisomerase II, an enzyme critical for DNA unwinding during replication, thus inducing apoptosis in cancer cells .

Table 1: Anticancer Activity Data

Cell LineEC50 (µM)Compound Effect
MDA-MB-23147.2Significant reduction in viability
PPC-13.1Selective cytotoxicity observed
U-87<15High cytotoxicity; effective in reducing spheroid size

Other Biological Activities

In addition to its anticancer properties, this compound has demonstrated a range of other biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential use in treating infections .
  • Anti-inflammatory Effects : The compound has been shown to downregulate pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Case Studies

Several case studies have explored the therapeutic potential of imidazole derivatives:

  • Study on Anticancer Properties : A study synthesized various imidazole derivatives and evaluated their effects on cancer cell lines. Among these, compounds with similar structures to this compound showed significant cytotoxicity against breast and prostate cancer cells, highlighting the importance of structural modifications in enhancing biological activity .
  • Clinical Implications : Research has suggested that compounds like this compound may serve as leads for developing new anticancer drugs due to their ability to target multiple pathways involved in tumor growth and survival .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-ethoxyphenyl)-1H-imidazole-2-thiol, and what key reaction conditions influence yield?

  • Methodology : A standard approach involves nucleophilic substitution or cyclocondensation reactions. For example, reacting a substituted imidazole-2-thiol precursor (e.g., 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2-thiol) with electrophilic agents like 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF or ethanol) .
  • Critical Parameters :

  • Base selection : Strong bases (e.g., NaOH) enhance deprotonation of the thiol group, facilitating nucleophilic attack.
  • Solvent choice : Ethanol or water may improve solubility but can lead to side reactions (e.g., hydrolysis); solvent polarity must align with reactant compatibility .
  • Temperature : Moderate heating (45–60°C) typically optimizes reaction rates without promoting degradation .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

  • Key Techniques :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., ethoxyphenyl vs. imidazole protons) and assess purity. For example, the imidazole C2-thiol proton appears as a singlet near δ 13.5 ppm (DMSO-d₆) .
  • LC-MS : Monitors reaction progress and identifies intermediates/byproducts (e.g., dehalogenated derivatives when aryl halides are precursors) .
  • FT-IR : Validates thiol (-SH) presence (2500–2600 cm⁻¹ stretch) and aryl ether linkages (C-O-C near 1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the synthesis to minimize dehalogenation byproducts when using aryl halide precursors?

  • Challenge : Palladium-based catalysts (e.g., Pd/C) in hydrogenation reactions may cause unintended dehalogenation of aryl halides, reducing yield .
  • Solution :

  • Catalyst substitution : Replace Pd/C with Raney nickel, which suppresses dehalogenation while maintaining hydrogenation efficiency (e.g., 92% yield for intermediates) .
  • Solvent adjustment : Use water instead of ethanol to stabilize intermediates and reduce side reactions .
    • Validation : LC-MS tracking of reaction mixtures confirms reduced byproduct formation .

Q. What methodologies are employed to analyze conflicting data from LC-MS and NMR during reaction monitoring?

  • Case Study : Discrepancies between LC-MS (indicating high conversion) and NMR (showing impurities) may arise from isomeric byproducts or residual solvents.
  • Resolution :

  • Multi-technique correlation : Combine HPLC purification with high-resolution MS to isolate and identify impurities.
  • 2D NMR (e.g., COSY, HSQC) : Resolves overlapping signals and assigns structures to unexpected peaks .
    • Example : In imidazole synthesis, unexpected Schiff base intermediates detected via LC-MS were characterized using ¹H-¹³C HMBC to trace cyclization pathways .

Q. How can molecular docking studies inform the design of derivatives with enhanced antifungal activity?

  • Approach :

  • Target selection : Dock this compound derivatives into fungal enzyme active sites (e.g., CYP51 or lanosterol demethylase) using software like AutoDock Vina .
  • Structural insights : Analyze binding poses (e.g., hydrophobic interactions with aryl groups, hydrogen bonds via thiol/imino groups) to prioritize substituents (e.g., fluorophenyl for enhanced lipophilicity) .
    • Validation : In vitro antifungal assays (e.g., MIC against Candida albicans) correlate docking scores with bioactivity, enabling SAR refinement .

Q. What strategies mitigate crystallization challenges during X-ray structural analysis of imidazole-thiol derivatives?

  • Problem : Low solubility and polymorphism complicate crystal growth.
  • Solutions :

  • Co-crystallization : Use solvent mixtures (e.g., DMSO/water) or co-formers (e.g., carboxylic acids) to improve lattice stability .
  • Temperature gradients : Slow cooling from saturated solutions promotes single-crystal formation .
    • Case Study : For 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)-ethanol, diffusing hexane into a DMSO solution yielded diffraction-quality crystals (R-factor < 0.05) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental elemental analysis results?

  • Root Cause : Residual solvents, hygroscopicity, or incomplete combustion may skew carbon/hydrogen values.
  • Mitigation :

  • Thermogravimetric analysis (TGA) : Quantify solvent content pre-analysis.
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity and adjust sample handling protocols .
    • Example : A 2.5% deviation in carbon content for a thiol-imidazole derivative was traced to adsorbed moisture; drying under vacuum (60°C, 24h) resolved the issue .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(4-ethoxyphenyl)-1H-imidazole-2-thiol
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1-(4-ethoxyphenyl)-1H-imidazole-2-thiol

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